molecular formula C23H22ClN5O2 B2931657 9-benzyl-3-[(2-chlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 861638-30-4

9-benzyl-3-[(2-chlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No. B2931657
CAS RN: 861638-30-4
M. Wt: 435.91
InChI Key: BXKRVABGGZSDRK-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as purines and purine derivatives. These are aromatic compounds containing a purine moiety, a bicyclic aromatic compound made up of two six-membered rings (a pyrimidine ring fused to an imidazole ring) .


Molecular Structure Analysis

The molecular structure of this compound includes a purine moiety, which is a bicyclic aromatic compound made up of two six-membered rings (a pyrimidine ring fused to an imidazole ring) .


Chemical Reactions Analysis

Pyrimidine derivatives have been found to undergo a variety of chemical reactions, often involving the substitution or addition of groups to the pyrimidine ring .

Mechanism of Action

While the specific mechanism of action for this compound is not available, many pyrimidine derivatives have been found to exert their biological activity through various mechanisms, including the inhibition of protein kinases .

Future Directions

The future research directions for this compound could involve further exploration of its biological activity, potential therapeutic applications, and the development of more efficient synthesis methods .

properties

CAS RN

861638-30-4

Product Name

9-benzyl-3-[(2-chlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Molecular Formula

C23H22ClN5O2

Molecular Weight

435.91

IUPAC Name

9-benzyl-3-[(2-chlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C23H22ClN5O2/c1-26-20-19(21(30)29(23(26)31)15-17-10-5-6-11-18(17)24)28-13-7-12-27(22(28)25-20)14-16-8-3-2-4-9-16/h2-6,8-11H,7,12-15H2,1H3

InChI Key

BXKRVABGGZSDRK-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3Cl)N4CCCN(C4=N2)CC5=CC=CC=C5

solubility

not available

Origin of Product

United States

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